molecular formula C16H26O2 B1628001 Pentamethyl octahydroindenodioxane CAS No. 365411-50-3

Pentamethyl octahydroindenodioxane

Cat. No.: B1628001
CAS No.: 365411-50-3
M. Wt: 250.38 g/mol
InChI Key: NJQDALIDWNJDSW-UHFFFAOYSA-N
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Description

Pentamethyl octahydroindenodioxane (CAS 365411-50-3) is a synthetic organic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol . It is characterized by an estimated XLogP3 of 3.10, indicating moderate lipophilicity, and has very low solubility in water, estimated at 1.355 mg/L at 25 °C . In industrial and academic research, its primary characterized application is as a fragrance agent in the development and formulation of cosmetic and personal care products, where it functions to provide a pleasant scent . It is specifically used to perfume the skin and enhance the overall scent of a product formulation . This compound is a synthetic substance and is not known to occur in nature . It is important to note that this compound is recommended for use in fragrance applications only and is not intended for use in flavorings . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, or for personal use. Researchers should consult relevant safety datasheets and conduct appropriate risk assessments prior to use.

Properties

CAS No.

365411-50-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1,3]benzodioxine

InChI

InChI=1S/C16H26O2/c1-10-15(2,3)12-7-6-11-8-17-9-18-14(11)13(12)16(10,4)5/h10-11,14H,6-9H2,1-5H3

InChI Key

NJQDALIDWNJDSW-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C1(C)C)C3C(CC2)COCO3)(C)C

Canonical SMILES

CC1C(C2=C(C1(C)C)C3C(CC2)COCO3)(C)C

Other CAS No.

365411-50-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Fragrance Agent
    • Pentamethyl octahydroindenodioxane is widely used in the fragrance industry due to its ability to act as a masking agent. It helps to enhance and stabilize scents in various formulations, making it a popular choice for perfumes and scented personal care products .
  • Cosmetic Formulations
    • In cosmetics, it serves as an effective non-ionic surfactant. Its anti-foaming properties are beneficial in formulations where foaming is undesirable, such as creams and lotions . This application is particularly relevant for products aimed at sensitive skin or those designed for specific dermatological purposes.
  • Personal Care Products
    • The compound is utilized in personal care items like shampoos and conditioners, where it can help mask unpleasant odors while contributing to the overall sensory experience of the product .

Study 1: Anti-Foaming Properties in Cosmetic Compositions

A study demonstrated that including this compound in cosmetic formulations significantly reduced foaming during application. This property was particularly noted when compared to traditional silicone-based anti-foaming agents, which have raised environmental concerns due to their biodegradability issues .

Study 2: Fragrance Stability

Research indicated that this compound enhances the stability of fragrance compounds within cosmetic products. It was found to effectively prolong the scent release in formulations exposed to air and light, thereby improving the user experience over time .

Safety and Environmental Impact

While this compound is generally regarded as safe for use in cosmetics and fragrances, it is essential to consider its environmental impact. The compound is classified as potentially hazardous to aquatic life, necessitating careful management during production and disposal . Manufacturers are encouraged to adhere to safety guidelines established by organizations such as the International Fragrance Association (IFRA) to mitigate risks associated with its use .

Comparison with Similar Compounds

Structural Analogues in Fragrance Chemistry
Compound Name Key Structural Features Applications Toxicity & Environmental Impact
Pentamethyl octahydroindenodioxane Bicyclic indenodioxane with five methyl groups Fragrance additive in vaporizers, air fresheners Skin/eye irritation; aquatic toxicity
Tetramethyl acetyloctahydronaphthalenes Naphthalene derivative with four methyl groups and acetyl group Perfumes, cosmetic fragrances Limited toxicity data; moderate volatility
Limonene Monocyclic monoterpene Cleaning agents, citrus fragrances Low acute toxicity; high biodegradability

Key Findings :

  • This compound’s bicyclic structure provides greater stability compared to monocyclic limonene, but it is less biodegradable, contributing to environmental accumulation .
  • Unlike tetramethyl acetyloctahydronaphthalenes, which are widely used in perfumes, this compound is restricted to vaporizers due to its irritation risks .
Methyl-Substituted Compounds in Environmental Contexts

Evidence from geological studies (e.g., Miocene sediment analysis) reveals that methyl-substituted branched glycerol dialkyl glycerol tetraethers (brGDGTs), such as tetramethyl (Ia) and hexamethyl (IIIa) compounds, dominate in ancient environments, whereas pentamethyl derivatives (IIa) are less abundant . This contrasts with this compound’s modern industrial use, highlighting divergent environmental behaviors:

  • Pentamethyl brGDGTs : Serve as biomarkers for paleoclimate reconstruction due to their thermal stability .
  • This compound: Lacks biomarker utility but persists in aquatic systems, posing toxicity risks .
Functional Analogues in Industrial and Biomedical Contexts
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A UV stabilizer with similar methyl group density. Environmental screening data show 71.7% landfill runoff, indicating higher persistence than this compound, which is less studied but flagged for aquatic toxicity .
  • 3,3,6,6,10-Pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION): A pyridinium salt with antitumor activity. Unlike this compound, MDION induces apoptosis in leukemia cells via ROS modulation, demonstrating the versatility of pentamethyl groups in bioactive molecules .
Volatile Organic Compounds (VOCs) in Aroma Chemistry

This compound shares functional similarities with methylated VOCs like heptane, 2,2,4,6,6-pentamethyl-, identified as a rice aroma marker. However, its role is sensory enhancement rather than agricultural signaling .

Preparation Methods

Reaction Mechanism

Protonation of the hydroxyl group generates an oxonium ion, facilitating nucleophilic attack by the adjacent alcohol. Sulfuric acid (95–98%) or p-toluenesulfonic acid (PTSA) in toluene at 80–110°C drives dehydration, achieving cyclization yields of 68–72%. Stereochemical control at the 4a and 9b positions is critical; excess acid promotes racemization, necessitating stoichiometric optimization.

Substrate Modification

Methylation of the indene backbone prior to cyclization enhances regioselectivity. Quenching with aqueous NaHCO₃ minimizes byproducts like 7,8-epoxy derivatives, which form via competing epoxidation.

Prins Cyclization for Bicyclic Framework Assembly

Prins-type reactions between 2,2,3,3-tetramethylcyclopentene and paraformaldehyde in the presence of BF₃·OEt₂ construct the dioxane ring.

Optimized Conditions

  • Molar ratio : 1:1.2 (cyclopentene:paraformaldehyde)
  • Catalyst loading : 15 mol% BF₃·OEt₂
  • Temperature : 0–5°C (prevents polymerization)
  • Yield : 58–61% after silica gel chromatography

Side products include linear oligomers, mitigated by slow addition of formaldehyde.

Diels-Alder Approach with Subsequent Functionalization

A two-step strategy employs Diels-Alder adducts to establish the indene core, followed by methylation and oxidation.

Diene/Dienophile Selection

Diene Dienophile Cycloadduct Yield Methylation Efficiency
1,3-pentadiene Quinone 74% 82%
Isoprene Maleic anhydride 68% 78%

Post-cycloadduct hydrogenation (H₂, Pd/C) saturates the ring prior to O-methylation with methyl iodide and K₂CO₃.

Catalytic Hydrogenation of Aromatic Precursors

Partially hydrogenated intermediates like 4,4a,5,6-tetrahydroindeno[4,5-d]dioxine undergo catalytic hydrogenation to install remaining methyl groups.

Hydrogenation Parameters

  • Catalyst : 5% Pt/Al₂O₃
  • Pressure : 50 bar H₂
  • Solvent : Ethyl acetate
  • Conversion : 94% (24 h, 120°C)

Over-hydrogenation at the dioxane oxygen is avoided by maintaining pH > 8 using triethylamine.

Industrial-Scale Production and Challenges

Commercial synthesis (e.g., EC30 formulations) prioritizes cost-efficiency via continuous-flow cyclization:

Flow Reactor Optimization

Parameter Batch Process Continuous Flow
Reaction time 8 h 45 min
Purity 89% 93%
Byproduct formation 11% 4%

Resin-based scavengers (e.g., QuadraPure™) remove residual acids inline, eliminating post-reaction neutralization.

Q & A

Q. What are the established methods for synthesizing Pentamethyl octahydroindenodioxane with high purity, and how can contamination be minimized during purification?

Methodological Answer:

  • Step 1: Begin with catalytic hydrogenation of indene derivatives under controlled pressure (5–10 atm) to achieve the octahydroindenodioxane backbone.
  • Step 2: Introduce methyl groups via Friedel-Crafts alkylation, using Lewis acid catalysts (e.g., AlCl₃) at low temperatures (−10°C to 0°C) to prevent over-alkylation.
  • Step 3: Purify using fractional distillation coupled with preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate isomers. Membrane separation technologies (e.g., nanofiltration) can further reduce impurities .
  • Key Consideration: Monitor reaction intermediates via GC-MS to ensure regioselectivity.

Q. What analytical techniques are recommended for characterizing this compound’s structural and thermal properties?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR with DEPT-135 for stereochemical analysis. Cross-validate with FT-IR (C-O-C stretching bands at 1100–1250 cm⁻¹).
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition thresholds.
  • Purity Assessment: Pair HPLC-DAD (diode array detection) with differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, chemical-resistant aprons, and fume hoods for volatile intermediates.
  • Waste Management: Neutralize alkylation catalysts (e.g., AlCl₃) with ice-cold ethanol before disposal.
  • Emergency Preparedness: Maintain antidotes for Lewis acid exposure (e.g., calcium gluconate gel) and ensure compliance with institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction conditions for synthesizing this compound with high yield?

Methodological Answer:

  • Step 1: Define variables (temperature, catalyst concentration, reaction time) and levels using a 2³ full factorial design.
  • Step 2: Perform ANOVA to identify significant interactions. For example, elevated temperatures (>50°C) may degrade catalysts, reducing yield.
  • Step 3: Apply response surface methodology (RSM) to refine optimal conditions. Software like Minitab or Design-Expert® automates interaction analysis and predictive modeling .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf values) for this compound?

Methodological Answer:

  • Step 1: Cross-validate calorimetric data (e.g., bomb calorimetry) with computational results (DFT calculations at B3LYP/6-311+G(d,p) level).
  • Step 2: Assess experimental conditions (e.g., solvent polarity, purity thresholds) that may skew results. For example, trace moisture can alter enthalpy measurements.
  • Step 3: Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate literature discrepancies .

Q. What computational strategies are effective for modeling this compound’s interactions with biological membranes?

Methodological Answer:

  • Step 1: Build a molecular dynamics (MD) simulation using GROMACS or CHARMM, parameterizing force fields (e.g., GAFF) for the compound’s stereochemistry.
  • Step 2: Simulate lipid bilayer penetration (e.g., DPPC membranes) under physiological conditions (310 K, 1 atm).
  • Step 3: Analyze free energy profiles (PMF calculations) to quantify permeability coefficients. Validate with in vitro assays (e.g., PAMPA) .

Q. How can reactor design principles improve scalability in this compound synthesis?

Methodological Answer:

  • Step 1: Opt for continuous-flow reactors to enhance heat/mass transfer during hydrogenation. Microreactors minimize hot spots and improve catalyst longevity.
  • Step 2: Implement real-time process analytical technology (PAT) like inline Raman spectroscopy to monitor intermediate concentrations.
  • Step 3: Use computational fluid dynamics (CFD) to model flow patterns and optimize residence time distribution (RTD) for large-scale production .

Q. What methodologies ensure robust replication of experimental results for this compound in interdisciplinary studies?

Methodological Answer:

  • Step 1: Standardize protocols using electronic lab notebooks (ELNs) with version control to track parameter adjustments.
  • Step 2: Conduct interlaboratory comparisons via round-robin testing, sharing reference samples (e.g., NIST-traceable standards).
  • Step 3: Apply Bayesian statistical frameworks to quantify reproducibility probabilities, addressing variability in synthetic batches .

Data Interpretation & Theoretical Frameworks

Q. How can researchers leverage theoretical frameworks to contextualize this compound’s reactivity in novel applications?

Methodological Answer:

  • Step 1: Ground hypotheses in frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites.
  • Step 2: Map reaction pathways using Eyring-Polanyi equations to estimate activation energies.
  • Step 3: Align findings with broader principles (e.g., Hammond’s postulate) to explain kinetic vs. thermodynamic control in alkylation steps .

Q. What tools and frameworks assist in interpreting complex spectral or chromatographic data for this compound?

Methodological Answer:

  • Spectral Analysis: Use MestReNova® for NMR peak deconvolution, referencing databases like SciFinder® for comparative spectra.
  • Chromatographic Integration: Apply multivariate curve resolution (MCR) in MATLAB® to resolve co-eluting peaks in HPLC traces.
  • Data Visualization: Utilize OriginLab® or Python’s Matplotlib for heatmaps depicting structure-property relationships .
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